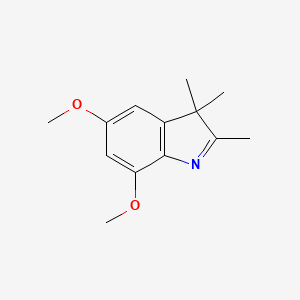

5,7-Dimethoxy-2,3,3-trimethyl-3H-indole

Description

Structure

3D Structure

Properties

CAS No. |

121807-35-0 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

5,7-dimethoxy-2,3,3-trimethylindole |

InChI |

InChI=1S/C13H17NO2/c1-8-13(2,3)10-6-9(15-4)7-11(16-5)12(10)14-8/h6-7H,1-5H3 |

InChI Key |

VYJZMEQVHRNZLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethoxy 2,3,3 Trimethyl 3h Indole and Analogous 3h Indole Derivatives

Conventional Synthetic Routes to 3H-Indole Systems

Traditional methods for the synthesis of 3H-indoles often involve acid-catalyzed cyclization reactions of appropriately substituted precursors. These methods have been foundational in indole (B1671886) chemistry and continue to be widely used due to their simplicity and the availability of starting materials.

Fischer Indole Synthesis Adaptations for Substituted 3H-Indoles

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 3H-indoles, a ketone is used as the carbonyl component. Specifically, to obtain the 2,3,3-trimethyl substitution pattern, methyl isopropyl ketone is a suitable starting material. nih.govnih.gov

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov

In the context of 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole, the synthesis would logically commence with 3,5-dimethoxyphenylhydrazine and methyl isopropyl ketone. The presence of electron-donating methoxy (B1213986) groups on the phenylhydrazine ring can influence the cyclization step.

Table 1: Examples of Fischer Indole Synthesis for 3H-Indole Derivatives

| Phenylhydrazine Derivative | Ketone | Acid Catalyst | Product | Yield (%) | Reference |

| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | Methyl indolenines | High | nih.gov |

| o,p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-Trimethyl-nitro-indolenine | - | nih.gov |

Reactions of Methylisopropyl-ketone-phenylhydrazones with Acids

The reaction of phenylhydrazones derived from methyl isopropyl ketone with various acids is a direct application of the Fischer indole synthesis to generate 2,3,3-trimethyl-3H-indoles. The nature of the acid catalyst and the reaction conditions can significantly impact the yield and purity of the resulting 3H-indole. Studies have shown that both Brønsted and Lewis acids can effectively promote this cyclization. nih.gov The reaction of o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature has been reported to produce methyl indolenines in high yields. nih.gov Similarly, nitro-substituted 2,3,3-trimethyl-indolenines have been synthesized from the corresponding nitrophenylhydrazines and isopropyl methyl ketone using a mixture of acetic acid and hydrochloric acid. nih.gov

Classical Cyclization Approaches for Indole Ring Construction

Beyond the Fischer indole synthesis, other classical cyclization methods can be employed for the construction of the indole ring, which can then be further modified to 3H-indoles. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the five-membered ring. For instance, a metal-free, two-step approach has been developed for the synthesis of indole derivatives starting from aryl triazoles. mdpi.com This process involves the ring-opening of the triazole to form an N-aryl ethene-1,1-diamine, which is then cyclized to the indole in the presence of iodine. mdpi.com While this method has not been specifically reported for this compound, it represents a viable alternative for the synthesis of substituted indoles.

Transition Metal-Catalyzed Syntheses of Indole and 3H-Indole Scaffolds

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of indoles and their derivatives, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Methods for Indole Derivatives

Palladium-catalyzed reactions have been extensively developed for the synthesis of indoles. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling and cyclization reactions. mdpi.com For example, the synthesis of 2-substituted indoles can be achieved through a palladium-catalyzed Sonogashira cross-coupling of terminal alkynes with N-tosyl-2-iodoanilines, followed by cyclization. mdpi.com Another approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate as a carbon monoxide surrogate. mdpi.com

A modification of the Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate for the cyclization. wikipedia.org This method expands the scope of the Fischer indole synthesis to a wider range of starting materials. While specific applications of these palladium-catalyzed methods for the synthesis of this compound are not explicitly documented, they represent powerful strategies that could be adapted for its preparation.

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

| Starting Materials | Palladium Catalyst/Ligand | Reaction Type | Product | Reference |

| Terminal alkynes and N-tosyl-2-iodoanilines | 10% Pd/C, PPh3 | Sonogashira cross-coupling/cyclization | N-protected 2-substituted indoles | mdpi.com |

| β-Nitrostyrenes | PdCl2(CH3CN)2, 1,10-phenanthroline | Reductive cyclization | Substituted indoles | mdpi.com |

| Aryl bromides and hydrazones | Palladium catalyst | Cross-coupling/cyclization (Buchwald modification) | Substituted indoles | wikipedia.org |

Copper- and Gold-Catalyzed Transformations

Copper and gold catalysts have also proven to be effective in the synthesis of indole scaffolds. Copper-catalyzed methods often involve C-N bond formation through Ullmann-type couplings or C-H functionalization. technologynetworks.com For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process has been developed for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org Copper(II) bromide has also been used as a catalyst for the direct C3-chalcogenylation of indoles. mdpi.com

Gold catalysts are particularly adept at activating alkynes towards nucleophilic attack. Gold-catalyzed cyclization of o-alkynylanilines is a common strategy for the synthesis of indoles. nih.gov For example, the gold-catalyzed intramolecular aminosulfonylation of 2-alkynyl-N-sulfonylanilines can produce 3-sulfonylindoles. elsevierpure.comnih.gov These transition metal-catalyzed methods offer alternative and often more versatile routes to substituted indoles, which could be applied to the synthesis of this compound.

Iron-Catalyzed Intramolecular C-H Amination

Iron-catalyzed reactions represent an economical and environmentally friendly alternative to methods employing precious metals. The intramolecular C-H amination using iron catalysts is a powerful strategy for the synthesis of indole derivatives. organic-chemistry.org This method typically involves the conversion of precursors like aryl azidoacrylates into indoles through a nitrene insertion mechanism. organic-chemistry.org

Commercially available iron(II) triflate (Fe(OTf)₂) has been identified as a particularly effective catalyst for this transformation. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups on the aromatic ring, achieving high yields. organic-chemistry.orgnih.gov The process involves the iron catalyst activating an azide precursor, leading to the formation of a nitrene intermediate which then undergoes intramolecular C-H insertion to form the indole ring. nih.gov This approach is valued for its operational simplicity and robustness, providing a practical alternative to traditional methods like the Fischer indole synthesis. organic-chemistry.org

Table 1: Iron-Catalyzed Intramolecular C-H Amination of Aryl Azidoacrylates

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (Z)-methyl 2-azido-3-phenylacrylate | Fe(OTf)₂ (10) | THF | 80 | 24 | 78 |

| 2 | (Z)-methyl 2-azido-3-(4-methoxyphenyl)acrylate | Fe(OTf)₂ (10) | THF | 80 | 24 | 99 |

| 3 | (Z)-methyl 2-azido-3-(4-chlorophenyl)acrylate | Fe(OTf)₂ (10) | THF | 80 | 24 | 85 |

| 4 | (Z)-methyl 2-azido-3-(2-naphthyl)acrylate | Fe(OTf)₂ (10) | THF | 80 | 24 | 91 |

Data compiled from studies on iron(II) triflate-catalyzed synthesis of indole derivatives. organic-chemistry.org

Rhodium- and Ruthenium-Catalyzed Approaches

Rhodium and ruthenium complexes are highly effective catalysts for a range of organic transformations, including the synthesis of indoles and their derivatives through C-H activation and cyclization pathways.

Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts are widely used for the synthesis of highly functionalized indoles via the oxidative coupling of acetanilides and internal alkynes. acs.org These reactions often proceed with high regioselectivity. acs.org Another powerful rhodium-catalyzed approach involves the reaction of β,β-disubstituted styryl azides to form 2,3-disubstituted indoles. nih.gov This cascade reaction is catalyzed by rhodium carboxylate complexes and proceeds selectively, with the migratory aptitude of the substituents controlling the final product structure. nih.gov Rhodium catalysis also enables the direct C-H alkylation of indoles with diazo compounds, providing an atom-economical route to substituted indoles under mild conditions. mdpi.com

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts offer versatile pathways for constructing the indole scaffold. mdpi.com Ru(II)-catalyzed C-H activation of imidamides with diazo compounds can lead to either 3-substituted NH-indoles or 2,3-disubstituted 3H-indoles through a [4+1] annulation. mdpi.com Another strategy involves the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which can yield 3-substituted indoles through a 1,2-carbon migration, forming a vinylidene ruthenium complex as a key intermediate. acs.org Furthermore, ruthenium nanocatalysts have been developed for the regioselective C-H alkenylation of indoles, producing 3-alkenylindoles, which are important biological and medicinal compounds. beilstein-journals.orgnih.gov

Table 2: Comparison of Rhodium and Ruthenium-Catalyzed Indole Syntheses

| Catalyst Type | Typical Precursors | Key Transformation | Product Type |

|---|---|---|---|

| Rhodium(III) | Acetanilides, Alkynes | Oxidative C-H Activation/Annulation | Functionalized Indoles |

| Rhodium(II) | Styryl Azides | Cascade Reaction/Migration | 2,3-Disubstituted Indoles |

| Ruthenium(II) | Anilines, Alkynes | C-H Activation/Annulation | Indole Derivatives |

Titanium-Induced Reductive Cyclizations (Fürstner Indole Synthesis)

The Fürstner indole synthesis is a specific application of low-valent titanium reagents to induce an intramolecular reductive coupling of 2-acylamidophenyl ketones (oxoamides). colab.ws This reaction, which can be considered an extension of the McMurry coupling, effectively forms 2,3-disubstituted indoles. colab.ws The process is typically mediated by a low-valent titanium species generated in situ from reagents like titanium trichloride (TiCl₃) and a reducing agent such as zinc dust. researchgate.net

A significant advancement in this methodology is the development of a catalytic version. researchgate.net By carrying out the reaction in the presence of a chlorosilane (e.g., TMSCl), the titanium oxide byproducts can be regenerated into active titanium chloride species, allowing for the use of only a catalytic amount of the titanium reagent. researchgate.net This method has been successfully applied to the multigram-scale synthesis of various indole-containing compounds. colab.ws However, the synthesis can be challenging for substrates intended to produce 3-unsubstituted indoles or those with bulky alkyl groups at the C-2 and C-3 positions. colab.ws

Advanced and Green Synthetic Strategies

Reflecting the growing emphasis on sustainable chemistry, several advanced and green methodologies have been developed for the synthesis of indole derivatives. These strategies aim to reduce reaction times, minimize waste, and eliminate the use of hazardous solvents.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com For indole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. tandfonline.comsioc-journal.cnrsc.org This technique has been successfully applied to various indole-forming reactions, including multicomponent domino reactions. nih.gov For instance, a three-component reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds under microwave irradiation provides a rapid and regioselective route to 3-functionalized indoles. nih.gov The key advantages of this approach include its operational simplicity, the use of green solvents, and its metal-free nature. nih.gov

Table 3: Examples of Microwave-Assisted Indole Synthesis

| Reaction Type | Reactants | Conditions | Time | Advantage |

|---|---|---|---|---|

| Three-Component Domino | Anilines, Arylglyoxals, 1,3-Dicarbonyls | Microwave, Green Solvent | < 15 min | High regioselectivity, Metal-free |

| Fischer Indole Synthesis | Phenylhydrazines, Ketones | Microwave, Acid Catalyst | 5-40 min | Rapid, High Yield |

| Michael Addition | 2-Phenylindole, Chalcones | Microwave, Lewis Acid, Solvent-free | < 10 min | High Yield, Solvent-free |

Data compiled from various reports on microwave-assisted synthesis. tandfonline.comnih.gov

Solvent-Free and Solid Acid Catalysis for Indole Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, often combined with microwave irradiation or solid acid catalysis, provide an efficient and environmentally benign route to indole derivatives. researchgate.net The reaction of isatin (B1672199) with indoles to produce bis(indolyl)methanes and related compounds can be effectively carried out under solvent-free conditions using a solid acid catalyst like silica-supported sulfuric acid. researchgate.net

Solid acid catalysts, such as montmorillonite clays, zeolites, or silica gel, offer several advantages over traditional liquid acids. nih.gov They are typically non-corrosive, easy to handle, and can be readily separated from the reaction mixture and recycled, minimizing waste and simplifying product purification. nih.gov The mechanism of acid-catalyzed indole synthesis generally involves the activation of a carbonyl group by the acid, followed by an electrophilic attack from the indole nucleus. nih.gov

Photoinduced Reactions in 3H-Indole Formation

Photochemical methods offer unique pathways for the formation and transformation of heterocyclic compounds, including indoles. UV irradiation of 1H-indole isolated in low-temperature matrices can induce a hydrogen atom transfer, converting it into its 3H-tautomer. nih.gov This demonstrates the feasibility of forming the 3H-indole structure through photoisomerization.

More synthetically useful applications involve photoinduced cyclization reactions. For example, a catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles can be achieved by irradiation with UV lamps. acs.org This reaction proceeds under mild conditions to afford complex fused indole systems like benzo[a]carbazoles. acs.org Another approach is the direct photo-induced reductive Heck cyclization of indole derivatives. nih.gov This metal- and photocatalyst-free method uses UVA or blue LED light to activate a C-Cl bond, initiating a cyclization that yields polycyclic indolinyl compounds. nih.gov These photoinduced strategies provide access to complex molecular architectures that may be difficult to obtain through thermal methods.

Electrochemical Approaches to Indoline and Indole Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable strategy for the construction of indoline and indole scaffolds, offering an alternative to traditional methods that often require harsh reagents and metal catalysts. nih.gov These electrochemical methods utilize electricity to drive redox reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions.

A notable electrochemical approach involves the intramolecular C(sp²)–H amination of 2-vinyl anilines. This metal-free method, mediated by iodine, allows for the switchable synthesis of both indoline and indole derivatives. The reaction proceeds through an electrochemically initiated process, avoiding the need for stoichiometric chemical oxidants and affording the desired heterocyclic products in a controlled manner.

Furthermore, electrocatalytic dehydrogenative cyclization of 2-vinylanilides provides an efficient route to 3-substituted and 2,3-disubstituted indoles. This process is facilitated by an organic redox catalyst and does not require any external chemical oxidants, highlighting the green credentials of this synthetic strategy. The versatility of electrochemical methods is also demonstrated in the dearomative annulation of indole derivatives, providing access to three-dimensional molecular architectures of significant value. nih.gov

Table 1: Examples of Electrochemical Synthesis of Indole and Indoline Derivatives

| Starting Material | Product Type | Key Features |

| 2-Vinyl anilines | Indoline/Indole | Metal-free, iodine-mediated, switchable synthesis |

| 2-Vinylanilides | 3-Substituted and 2,3-disubstituted indoles | Electrocatalytic, dehydrogenative cyclization, no external oxidant |

| Indole derivatives | Dearomatized annulated products | Regioselective, access to 3D structures |

Multicomponent Reactions (MCRs) for Complex Indole Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgrsc.org The indole scaffold is a common participant in MCRs due to its inherent reactivity at multiple positions, including the C3 and N1 positions, as well as the C2-C3 π-bond. acs.org This reactivity enables the synthesis of a diverse array of complex indole derivatives with high efficiency and atom economy. acs.orgrsc.org

One-pot MCRs involving indoles, aldehydes, and other components can lead to the formation of various heterocyclic systems fused to the indole core. For instance, the reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, and ethyl acetoacetate in the presence of a catalyst can produce functionalized 3-(pyranyl)-indole derivatives. acs.org The choice of reactants and catalysts can be tailored to achieve specific molecular architectures. acs.orgrsc.org The attractiveness of MCRs lies in their operational simplicity, high selectivity, and the ability to generate molecular diversity from readily available starting materials. acs.org

Table 2: Examples of Multicomponent Reactions Involving Indoles

| Indole Reactant | Other Reactants | Product Type |

| N-methyl indole | Aromatic aldehydes, Meldrum's acid, amines | Indole-3-propanamide derivatives acs.org |

| 3-(Cyanoacetyl)-indoles | Aromatic aldehydes, ethyl acetoacetate | Functionalized 3-(pyranyl)-indole derivatives acs.org |

| 3-Cyanoacetyl indoles | Aldehydes, malononitrile | Indol-3-yl substituted pyran derivatives acs.org |

| Indole | Formaldehyde, amino hydrochloride | Indole-fused oxadiazepines rsc.org |

Regioselective Functionalization of 3H-Indole and Dimethoxyindole Systems

Electrophilic Substitution on 5,7-Dimethoxyindoles (C3 and C4 reactivity)

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and kinetically favored site of attack. stackexchange.combeilstein-journals.org This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the resulting intermediate without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

In the case of 5,7-dimethoxyindoles, the electron-donating methoxy groups further activate the indole ring towards electrophilic attack. The methoxy group at the 5-position enhances the electron density at the C4 and C6 positions through resonance, while the 7-methoxy group primarily influences the C6 position. The primary site of electrophilic substitution in 5,7-dimethoxyindoles is still expected to be the C3 position due to the inherent reactivity of the indole nucleus.

However, the presence of the activating methoxy groups, particularly the one at the 5-position, can also promote substitution at the C4 position. Accessing the C4 position of the indole core is generally more challenging. rsc.orgnih.gov Strategies to achieve C4-functionalization often involve the use of directing groups or transition-metal-catalyzed C-H activation. rsc.orgnih.gov For 5,7-dimethoxyindoles, while C3 remains the most probable site for electrophilic attack, the enhanced nucleophilicity of the benzene ring could allow for C4 substitution under specific reaction conditions or with particular electrophiles, especially if the C3 position is blocked. The regioselectivity can be influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts. beilstein-journals.org

C-H Formylation using Trimethyl Orthoformate

C-H formylation is a valuable transformation in organic synthesis, introducing a formyl group that can be further elaborated into various functionalities. A practical and efficient method for the C-H formylation of indoles utilizes trimethyl orthoformate (TMOF) as a reliable formyl source. acs.orgnih.govorganic-chemistry.org This reaction is often catalyzed by a Lewis acid, with boron trifluoride diethyl etherate (BF₃·OEt₂) being a particularly effective catalyst. acs.orgnih.gov

The boron-catalyzed formylation of indoles with TMOF is characterized by its operational simplicity, the use of inexpensive and readily available reagents, and mild reaction conditions, often proceeding at ambient temperature with short reaction times. acs.orgnih.gov This method demonstrates broad substrate tolerance, allowing for the formylation of a wide range of indole derivatives at various positions, including C3, C2, C6, and C7. acs.orgnih.gov The reaction of indole with TMOF in the presence of certain Brønsted or Lewis acids can also lead to the formation of tris(indolyl)methanes. organic-chemistry.org

Table 3: Boron-Catalyzed C-H Formylation of Indoles with TMOF

| Catalyst | Formyl Source | Key Advantages |

| BF₃·OEt₂ | Trimethyl orthoformate (TMOF) | Operational simplicity, inexpensive reagents, mild conditions, short reaction times, broad substrate tolerance acs.orgnih.gov |

N-1 Functionalization Strategies for Indoles

The functionalization of the N-1 position of the indole ring is a crucial strategy for modifying the properties of indole-containing molecules and for synthesizing a variety of important compounds. N-alkylation and N-arylation are the most common N-1 functionalization reactions.

Classical conditions for N-alkylation often involve the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org While effective, this method can have limitations regarding substrate scope and reagent toxicity. rsc.org Alternative methods have been developed using different base and solvent systems, such as potassium carbonate in an ionic liquid, to provide a more sustainable approach. organic-chemistry.org Reductive cross-coupling of indoles with ketones in water has also been reported as a method for N-alkylation. organic-chemistry.org

N-arylation of indoles is a key transformation for the synthesis of N-arylindoles, which are present in many biologically active compounds. acs.orgorganic-chemistry.org Copper-catalyzed Ullmann-type couplings have traditionally been used but often require high temperatures. acs.org More recently, palladium-catalyzed N-arylation methods have been developed that proceed under milder conditions. acs.orgorganic-chemistry.org These reactions often employ bulky, electron-rich phosphine ligands in combination with a palladium precursor, such as Pd₂(dba)₃, and a base like sodium tert-butoxide or potassium phosphate. acs.orgorganic-chemistry.org These systems allow for the efficient coupling of a variety of indoles with aryl iodides, bromides, chlorides, and triflates. acs.orgorganic-chemistry.org

Table 4: Catalyst Systems for N-Arylation of Indoles

| Catalyst System | Arylating Agent | Base |

| CuI / diamine ligand | Aryl iodide, Aryl bromide | K₃PO₄ acs.org |

| Pd₂(dba)₃ / bulky phosphine ligand | Aryl iodide, bromide, chloride, triflate | NaOt-Bu, K₃PO₄ acs.orgorganic-chemistry.org |

Intramolecular Oxidative Coupling for Diindole Systems

Intramolecular oxidative coupling is a powerful strategy for the construction of complex polycyclic systems containing indole or indoline moieties, particularly for the synthesis of indole alkaloids. acs.org This method involves the formation of a carbon-carbon bond between two positions within the same molecule through an oxidative process.

One approach involves the iodine-mediated intramolecular dearomative oxidative coupling (IDOC) of indoles. acs.org This reaction can be used to create challenging quaternary stereocenters. For example, a carbanion nucleophile tethered to the C3 position of an indole can undergo oxidative coupling to form a spiro-indoline ring system. acs.org Similarly, if the nucleophile is attached at the C2 position, the coupling can lead to the formation of a quaternary center at the C3 position. acs.org

This strategy has been successfully applied to the total synthesis of several complex indoline alkaloids. acs.org The intramolecular oxidative coupling of dianions derived from indole-containing β-ketoamides, using iodine as the oxidant, provides an efficient route to polycyclic spiroindoline scaffolds. nih.gov These reactions highlight the utility of intramolecular oxidative coupling for the rapid assembly of complex molecular architectures from relatively simple indole precursors. acs.orgnih.gov

Mechanistic Investigations of 3h Indole Formation and Reactivity

Detailed Mechanistic Pathways of Key Synthetic Reactions

The synthesis of the 3H-indole core can be achieved through several classic and modern organic reactions. The mechanisms of these reactions provide insight into the bond-forming and rearrangement steps that lead to the final heterocyclic structure.

The Fischer indole (B1671886) synthesis, discovered in 1883, is a robust method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.govmdpi.com The reaction proceeds through a series of well-defined steps, as proposed by Robinson. nih.govmdpi.com

The process begins with the formation of a phenylhydrazone from the reaction of the substituted phenylhydrazine (B124118) with a ketone. wikipedia.org This is followed by tautomerization to an enehydrazine intermediate. nih.gov A key step in the mechanism is a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement of the protonated enehydrazine, which is often the rate-determining step. wikipedia.orgnih.gov This rearrangement leads to the formation of a di-imine intermediate. Subsequent intramolecular cyclization and the elimination of an ammonia (B1221849) molecule under acidic catalysis yield the aromatic indole ring. wikipedia.orgmdpi.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product. wikipedia.orgnih.gov

Table 1: Key Mechanistic Steps of the Fischer Indole Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Phenylhydrazone Formation | Phenylhydrazone |

| 2 | Tautomerization | Enehydrazine |

| 3 | onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization & Aromatization | Aminoacetal (Aminal) |

| 5 | Elimination | Aromatic Indole |

The choice of acid catalyst is critical, with Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly used. wikipedia.orgnih.gov

The Bartoli indole synthesis is a versatile method for creating substituted indoles, particularly 7-substituted indoles, by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The reaction requires three equivalents of the Grignard reagent for nitroarenes and two for nitrosoarenes. onlineorganicchemistrytutor.comwikipedia.org

The mechanism is initiated by the addition of the vinyl Grignard reagent to the nitro group, which forms an intermediate that decomposes into a nitrosoarene. wikipedia.org A second equivalent of the Grignard reagent then adds to the nitrosoarene. wikipedia.org A crucial onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement follows, a step that is significantly aided by the presence of a bulky ortho-substituent on the nitroarene, often leading to higher yields. onlineorganicchemistrytutor.comwikipedia.org The rearranged intermediate then undergoes intramolecular cyclization. quimicaorganica.org Finally, the third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to the formation of a dimagnesium indole salt, which upon acidic workup, yields the final indole product. wikipedia.orgjk-sci.com

Palladium catalysis offers a powerful and versatile platform for the synthesis of indoles and their derivatives through various C-H activation, annulation, and cyclization strategies. nih.govmdpi.com These methods often provide complementary routes to traditional syntheses and allow for the use of less functionalized starting materials. nih.gov

A common mechanistic cycle for these reactions involves several key steps. The cycle typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination and migratory insertion of an alkyne or alkene. Intramolecular C-H activation or annulation then occurs, leading to the formation of the indole ring system. The cycle is completed by reductive elimination, which releases the indole product and regenerates the active Pd(0) catalyst. youtube.com

For instance, the palladium-catalyzed synthesis of indoles from 2-alkynylanilines involves the coordination of the palladium(II) catalyst to the alkyne, followed by a trans-aminopalladation step. The resulting intermediate can then undergo intramolecular cyclization to afford the indole core. mdpi.com Another approach is a modification of the Fischer indole synthesis, where a palladium-catalyzed cross-coupling of aryl bromides and hydrazones generates the necessary N-arylhydrazone intermediate in situ. wikipedia.orgacs.org

Table 2: General Steps in Palladium-Catalyzed Indole Synthesis

| Catalytic Step | Description | Palladium Oxidation State |

|---|---|---|

| Oxidative Addition | The aryl precursor adds to the palladium center. | 0 → +2 |

| Migratory Insertion/Cyclization | The second component inserts into a Pd-C bond or intramolecular cyclization occurs. | +2 |

| Reductive Elimination | The indole product is released from the palladium center. | +2 → 0 |

Tautomerism and Isomerization Mechanisms of 3H-Indoles

3H-indoles exist in tautomeric equilibrium with their more common 1H-indole counterparts. The position of this equilibrium and the mechanisms for interconversion are influenced by external stimuli and chemical reagents.

The conversion of a 1H-indole to a 3H-indole tautomer can be induced by ultraviolet (UV) radiation. nih.gov Studies on indole monomers isolated in low-temperature noble-gas matrices have shown that irradiation with UV light (e.g., λ > 270 nm) can cause the initial 1H-form to convert into the 3H-tautomer. nih.gov

This transformation is a photoinduced hydrogen-atom transfer, where the hydrogen atom bonded to the nitrogen at the 1-position migrates to the carbon at the 3-position. nih.gov This process occurs alongside a competing photochemical reaction: the photodetachment of the N1-H hydrogen atom, which generates an indolyl radical. nih.gov The identification of the 3H-indole photoproduct is confirmed by comparing its experimental infrared spectrum with spectra calculated for the candidate structures. nih.gov

Boron compounds, such as triphenylboron, can facilitate the tautomerization of 1H-indoles to 3H-indoles. researchgate.netrsc.org This process leverages the Lewis acidity of the boron atom. The mechanism involves the coordination of the boron compound with the indole, which promotes the shift of the proton from the nitrogen to the C3 position.

This tautomerization results in the formation of a complex where the electron-accepting 3H-indole group and an electron-donating group (like an arylamino nitrogen) can be integrated into a new, fused π-conjugated system. researchgate.netrsc.org This structural change has been exploited in the design of materials for organic light-emitting diodes (OLEDs), as the resulting complexes can exhibit bright orange-red or red emission. researchgate.netrsc.org The formation of the 3H-indole tautomer in this context fundamentally alters the electronic properties of the molecule.

Reaction Kinetics and Selectivity Studies

The synthesis and functionalization of 3H-indoles are governed by precise kinetic and thermodynamic factors that dictate the efficiency and outcome of the reactions.

Kinetic and Solvent Isotope Effects in Indole Synthesis

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.org In the context of indole synthesis, KIEs, particularly the deuterium (B1214612) effect (kH/kD), help to determine the rate-determining step of a reaction. libretexts.org For instance, a significant primary KIE is often indicative of C-H bond cleavage being involved in the slowest step of the mechanism. epfl.ch

While specific studies on 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole are not prevalent, research on the broader indole class provides valuable insights. For example, in the reaction of indole with the aminoacrylate intermediate of tryptophan synthase, a KIE of 1.4-2.0 was observed when using 3-[²H]indole, suggesting that deprotonation is the rate-limiting step in the formation of the quinonoid intermediate. nih.gov Computational studies on indole-3-carboxylic acids have also been used to model how substituents on the indole ring influence the KIE, showing that the effect can vary with the electronic properties of the substituent. ic.ac.uk

Solvent isotope effects, observed when a reaction is carried out in a deuterated solvent like D₂O, can also provide mechanistic details. libretexts.org These effects can arise if the solvent acts as a reactant or if rapid hydrogen exchange occurs between the substrate and the solvent. libretexts.org In mechanisms like the Fischer indole synthesis, where acid catalysis and proton transfer steps are crucial, solvent isotope effects can help to identify the number of protons transferred in the rate-determining step. epfl.chnih.gov

Regiochemical Control in 3H-Indole Formation

Regiochemical control is paramount in the synthesis of substituted indoles to ensure the desired isomer is formed. The Fischer indole synthesis, a classic method for producing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions, is a prime example where regioselectivity is crucial. nih.govnih.gov The formation of this compound would likely proceed from the reaction of 2,4-dimethoxyphenylhydrazine with methyl isopropyl ketone. The acid-catalyzed cyclization step determines the final substitution pattern on the benzene (B151609) ring. nih.gov

The substitution pattern of the starting materials directly influences the final product. For instance, the synthesis of 5-methoxy-2,3,3-trimethyl-3H-indole is achieved by refluxing 4-methoxyphenylhydrazine hydrochloride with isopropyl methyl ketone in glacial acetic acid. chemicalbook.com This demonstrates that the position of the methoxy (B1213986) group on the phenylhydrazine ring dictates its position on the resulting indole.

Furthermore, the functionalization of the pre-formed indole ring is also subject to regiochemical control. In dimethoxy-activated indoles, electrophilic substitution is highly directed. Studies on the extended Vilsmeier reaction (using 3-dimethylaminopropenal and phosphoryl chloride) with dimethoxyindoles have shown that substitution occurs at specific positions (C2, C4, and C7), depending on the initial placement of the methoxy groups. researchgate.net For a 5,7-dimethoxyindole derivative, electrophilic attack would be expected to occur at the C4 position. researchgate.net Similarly, regioselective nitration of indoles can be achieved with high precision at the C3 position under non-acidic conditions. nih.gov

Radical-Mediated Pathways Involving Indole Scaffolds

The indole scaffold is a versatile building block in organic synthesis, including in reactions that proceed via radical intermediates. derpharmachemica.com Domino radical-mediated processes have been developed for the synthesis of complex, polycyclic compounds containing an indole core. nih.gov These reactions often involve the generation of aryl or iminyl radicals which then undergo a cascade of cyclization reactions to form intricate molecular architectures. nih.govresearcher.life

For example, a five-step synthesis starting from 1,5-disubstituted indoles can yield diversely substituted indole-pyrido-indene pentacyclic compounds. nih.gov This process utilizes radical reagents like dilauroyl peroxide (DLP) or azobisisobutyronitrile (AIBN) in the presence of tris(trimethylsilyl)silane (B43935) (TTMSS) to initiate the radical cascade. nih.gov The structure of the final products, confirmed by single-crystal X-ray diffraction, validates the effectiveness of these radical-mediated cyclizations. nih.gov Such synthetic strategies highlight the robustness of the indole scaffold under radical conditions and its utility in constructing complex heterocyclic systems. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Dimethoxy 2,3,3 Trimethyl 3h Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. For indole (B1671886) derivatives, ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, their connectivity, and spatial relationships.

¹H NMR Analysis of Indole Derivatives

The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. For the 5,7-dimethoxy analog, the electron-donating nature of the methoxy (B1213986) groups would likely shift the signals of the remaining aromatic protons (at C4 and C6) upfield. The proton at C6 would likely appear as a doublet, coupled to the proton at C4, and vice-versa. The methoxy groups themselves would present as sharp singlets further upfield, typically in the range of δ 3.8-4.0 ppm.

The methyl groups of the indolenine ring are expected to show distinct signals. The C2-methyl group would appear as a singlet, while the gem-dimethyl groups at the C3 position would also be a singlet, integrating to six protons. In 2,3,3-trimethyl-3H-indole, the C2-methyl protons appear around δ 2.1-2.2 ppm, and the gem-dimethyl protons at C3 are observed as a singlet around δ 1.2-1.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-H | 6.3 - 6.5 | d |

| C6-H | 6.3 - 6.5 | d |

| 5-OCH₃ | 3.8 - 4.0 | s |

| 7-OCH₃ | 3.8 - 4.0 | s |

| C2-CH₃ | 2.1 - 2.3 | s |

| C3-(CH₃)₂ | 1.2 - 1.4 | s |

¹³C NMR Analysis of Indole Derivatives

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, the spectrum would be characterized by signals for the aromatic, indolenine, and substituent carbons.

The carbons bearing the methoxy groups (C5 and C7) would be significantly shielded and appear in the aromatic region, typically between δ 150 and 160 ppm. The other aromatic carbons (C3a, C4, C6, and C7a) would also resonate in the downfield region. The imine carbon (C2) of the 3H-indole ring is a key diagnostic signal, expected to appear significantly downfield, often in the range of δ 180-190 ppm. The quaternary carbon at C3, bearing the two methyl groups, would be found further upfield.

The methyl carbons would appear in the aliphatic region of the spectrum. The carbons of the methoxy groups are typically found around δ 55-60 ppm. The C2-methyl carbon and the two equivalent C3-methyl carbons would have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 180 - 190 |

| C3 | 50 - 60 |

| C3a | 140 - 150 |

| C4 | 95 - 105 |

| C5 | 155 - 165 |

| C6 | 90 - 100 |

| C7 | 150 - 160 |

| C7a | 145 - 155 |

| 5-OCH₃ | 55 - 60 |

| 7-OCH₃ | 55 - 60 |

| C2-CH₃ | 15 - 25 |

| C3-(CH₃)₂ | 25 - 35 |

Conformational and Isomeric Studies via NMR

NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and the presence of isomers. In substituted indoles, restricted rotation around single bonds can lead to the existence of distinct conformers that are observable on the NMR timescale. For instance, the rotation of substituents on the indole nitrogen can be slow enough to give rise to separate signals for each conformer.

Furthermore, 3H-indoles can exist as isomers depending on the substitution pattern. In cases where unsymmetrical ketones are used in the Fischer indole synthesis, the formation of regioisomers is possible. High-field NMR, including two-dimensional techniques like COSY, HSQC, and HMBC, is instrumental in unequivocally assigning the structure of the resulting isomers. These techniques allow for the mapping of proton-proton and proton-carbon correlations, providing a definitive blueprint of the molecular connectivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Related Indole Compounds

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of indole derivatives, GC-MS allows for the separation of complex mixtures and the subsequent mass analysis of the individual components. The electron ionization (EI) mass spectra of alkylated indoles typically show a prominent molecular ion peak (M⁺), which is indicative of the stability of the aromatic indole ring system.

The fragmentation of 3H-indoles like 2,3,3-trimethyl-3H-indole is characterized by specific cleavage patterns. A common fragmentation pathway involves the loss of a methyl group from the C3 position, leading to a stable cation. The presence of methoxy groups in this compound would introduce additional fragmentation pathways, such as the loss of a methyl radical from the methoxy group or the loss of formaldehyde (CH₂O). The analysis of these fragmentation patterns is crucial for the structural confirmation of the analyte.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Predicted Fragment |

| 219 | [M]⁺ |

| 204 | [M - CH₃]⁺ |

| 189 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 174 | [M - CH₃ - CH₂O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of ions with high accuracy. This capability is particularly valuable in the study of reaction mechanisms, where it can be used to identify transient intermediates. In the synthesis of substituted indoles, such as through the Fischer indole synthesis, several intermediates are formed. HRMS can provide unambiguous elemental compositions for these species, helping to elucidate the reaction pathway.

For example, in the synthesis of a substituted indole, the initial hydrazone formed from the reaction of a substituted phenylhydrazine (B124118) and a ketone can be detected and its elemental composition confirmed by HRMS. Subsequent intermediates, such as the enamine tautomer and the cyclized non-aromatic species, can also be intercepted and characterized. This level of detailed mechanistic insight is often unattainable with other analytical techniques and underscores the power of HRMS in modern organic synthesis.

Vibrational Spectroscopy (IR, Raman)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups. For analogs of this compound, the FT-IR spectrum is characterized by a series of distinct absorption bands that correspond to specific stretching and bending vibrations.

The high-frequency region of the spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretching modes of the benzene ring typically appear in the range of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl groups (at positions 2, 3, and the methoxy groups) are expected to be observed between 3000 and 2850 cm⁻¹.

A key feature in the spectrum of 3H-indoles is the C=N stretching vibration of the indolenine ring, which is anticipated to produce a strong absorption band in the 1650-1590 cm⁻¹ region. The presence of methoxy substituents introduces characteristic C-O stretching vibrations. The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, asymmetric stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band near 1075-1020 cm⁻¹.

Vibrations associated with the aromatic ring system, including C=C stretching, are typically observed in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are generally found in the 900-675 cm⁻¹ region.

Table 1: Representative FT-IR Vibrational Frequencies for 3H-Indole Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Strong |

| C=N Stretch (Indolenine) | 1650-1590 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Asymmetric Ar-O-C Stretch | 1275-1200 | Strong |

| Symmetric Ar-O-C Stretch | 1075-1020 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Medium to Strong |

Note: The exact frequencies can be influenced by the specific substitution pattern and the physical state of the sample.

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often results in different vibrational modes being active or more intense in each technique.

In the FT-Raman spectra of this compound analogs, the symmetric vibrations of the aromatic ring system are often prominent. The C=C stretching vibrations of the benzene and pyrrole (B145914) rings typically give rise to strong Raman bands in the 1600-1400 cm⁻¹ region. The C=N stretching vibration of the indolenine moiety is also expected to be Raman active.

The symmetric stretching vibrations of the methyl groups and the methoxy groups are also readily observed. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, often produce characteristic and intense Raman signals. Due to the non-polar nature of many of the skeletal vibrations, Raman spectroscopy provides valuable information about the carbon framework of the molecule.

Table 2: Expected FT-Raman Active Modes for 3H-Indole Analogs

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| C=N Stretch | 1650-1590 | Medium |

| Aromatic Ring Breathing | 1000-800 | Strong |

| Symmetric CH₃ Bending | ~1450 | Medium |

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be influenced by the extended π-system of the indole nucleus and the electronic effects of the substituents. The indole chromophore typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, arising from π → π* transitions.

The presence of two methoxy groups at the 5 and 7 positions, which are electron-donating groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3H-indole. This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO). The methyl groups at the 2 and 3 positions have a smaller, but still noticeable, electron-donating effect that can also contribute to this shift.

Generally, indole derivatives show a strong absorption band around 220-230 nm and another, often with fine structure, in the 260-290 nm region. For this compound, these bands are likely to be shifted to longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λ_max (nm) |

| ¹Lₐ (π → π) | 280 - 310 |

| ¹Lₑ (π → π) | 230 - 250 |

Note: The exact position and intensity of these bands can be influenced by solvent polarity.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

While a specific crystal structure for this compound is not publicly available, analysis of related substituted indole structures allows for a reliable prediction of its solid-state characteristics. The indole ring system itself is expected to be nearly planar. The substituents, including the methoxy and trimethyl groups, will have specific orientations relative to this plane.

The crystal packing of these molecules is governed by a combination of van der Waals forces and, in some cases, weaker C-H···π or C-H···O interactions. The methoxy groups, with their oxygen atoms, can act as hydrogen bond acceptors, potentially influencing the packing arrangement. The bulky trimethyl groups at the 3-position will also play a significant role in determining how the molecules pack in the crystal lattice, likely preventing close co-facial π-stacking.

Table 4: Expected Crystallographic Parameters for a this compound Analog

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-C (aromatic) Bond Length | ~1.36-1.41 Å |

| C-N Bond Length | ~1.37-1.40 Å |

| C=N Bond Length | ~1.28-1.32 Å |

| C(sp³)-C(sp³) Bond Length | ~1.52-1.55 Å |

| C-O Bond Length | ~1.35-1.38 Å (aryl), ~1.42-1.45 Å (methyl) |

Note: These values are based on typical bond lengths observed in related organic molecules.

Computational and Theoretical Studies of 5,7 Dimethoxy 2,3,3 Trimethyl 3h Indole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of indole (B1671886) derivatives. researchgate.netchemrxiv.org These methods are used to calculate optimized molecular geometries, energy levels, and various spectroscopic properties. ukm.my

Energy Profiles and Tautomeric Stability (1H vs. 3H-indole)

Indole systems can exist in different tautomeric forms, most commonly the 1H-indole and 3H-indole (or indolenine) forms. For the parent indole molecule, the 1H-indole tautomer is significantly more stable, primarily due to its aromaticity, which follows Hückel's rule. reddit.com The 3H-indole form lacks this aromatic stabilization in the five-membered ring. reddit.com

Computational methods like DFT can precisely quantify the energy difference between these tautomers. By calculating the total electronic energy of each optimized structure, a thermodynamic profile can be established. For 5,7-Dimethoxy-2,3,3-trimethyl-3H-indole, its stability relative to its corresponding 1H-indole tautomer could be determined. The presence of substituents, such as the two methoxy (B1213986) groups and three methyl groups, would influence the electron distribution and, consequently, the relative tautomeric stability. Theoretical calculations for related nitrobenzotriazoles have shown that DFT methods can reliably predict the most energetically favorable tautomer in different environments. mdpi.com

Table 1: Hypothetical Tautomeric Stability Analysis This table illustrates the type of data generated from a DFT analysis comparing the stability of 3H- and 1H-indole tautomers. The values are representative and not specific to this compound.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Stability |

| 3H-Indole Form | B3LYP/6-31G(d) | +10.5 | Less Stable |

| 1H-Indole Form | B3LYP/6-31G(d) | 0.0 | More Stable (Reference) |

Regioselectivity Predictions in Chemical Reactions

DFT calculations are widely used to predict the regioselectivity of chemical reactions involving aromatic and heterocyclic compounds. In the case of indoles, electrophilic substitution is a common reaction class. The electron-rich nature of the indole nucleus makes it susceptible to attack by electrophiles, but the position of attack (regioselectivity) can vary. beilstein-journals.org

For a substituted indole, computational analysis of the electron density at various positions (e.g., C2, C4, C6) can predict the most likely site of reaction. The introduction of electron-donating methoxy groups at the 5- and 7-positions, as in the target molecule, is expected to significantly influence the reactivity of the benzene (B151609) portion of the indole core. beilstein-journals.orgnih.gov Studies on other indole systems have shown that computational predictions of regioselectivity in cycloaddition and substitution reactions often align well with experimental outcomes. nih.gov

Intermediate Characterization and Transition State Analysis

Understanding a chemical reaction's mechanism involves characterizing the transient species, such as intermediates and transition states, that form along the reaction pathway. Quantum chemical calculations are invaluable for this purpose, as these species are often difficult to isolate and study experimentally.

DFT methods can be used to locate and optimize the geometry of transition states and intermediates. researchgate.net By calculating the energies of these structures, activation energy barriers can be determined, providing a quantitative understanding of reaction kinetics. For reactions involving this compound, this analysis could elucidate the preferred mechanistic pathways, for instance, in cycloaddition or rearrangement reactions.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques in drug discovery and materials science. thesciencein.org They are used to study how a small molecule (ligand) interacts with a larger molecule, typically a protein receptor.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), play a crucial role in modern SAR analysis. nih.gov

In a typical computational SAR study of indole derivatives, a series of related compounds would be synthesized and their biological activity measured. nih.gov Then, various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) are calculated for each compound. Statistical models are then built to correlate these descriptors with the observed activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in designing more potent molecules. For a series of compounds based on the this compound scaffold, QSAR could identify key structural features required for a specific biological effect. nih.gov

Table 2: Example of Descriptors Used in a Computational SAR Study This table shows typical molecular descriptors that would be calculated and correlated with biological activity in a QSAR analysis of indole derivatives.

| Compound ID | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| Indole-1 | 2.15 | 220.3 | 45.6 | 2.1 | 5.4 |

| Indole-2 | 2.55 | 234.3 | 45.6 | 2.5 | 2.1 |

| Indole-3 | 2.01 | 250.3 | 55.8 | 3.2 | 8.9 |

Ligand-Protein Interaction Analysis (e.g., MDM2-p53 interaction)

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. nih.gov Disrupting this protein-protein interaction with small molecules can reactivate p53's tumor-suppressing functions. nih.govresearchgate.net Indole-based scaffolds have been investigated as potential inhibitors of the MDM2-p53 interaction. researcher.life

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. frontiersin.org For this compound, docking simulations could be performed to see how it might fit into the p53-binding pocket of the MDM2 protein. This pocket is known to have key hydrophobic and electrostatic features. nih.govumich.edu The simulation would predict the binding energy and identify specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. umich.edu

Table 3: Key Protein-Ligand Interactions for MDM2 Inhibitors This table summarizes the types of interactions typically analyzed in docking studies of small molecules targeting the MDM2-p53 binding pocket. nih.gov

| Interacting Residue in MDM2 | Type of Interaction | Role in Binding |

| Leu54, Val93 | Hydrophobic | Interacts with hydrophobic regions of the ligand |

| Tyr67, Phe19 | π-π Stacking | Aromatic ring interactions |

| His96 | Hydrogen Bond | Stabilizes ligand orientation |

Spectroscopic Parameter Prediction via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of the nuclei within the molecule. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is commonly used for such calculations, providing a good balance between accuracy and computational cost. The predicted chemical shifts can aid in the assignment of signals in experimentally obtained ¹H and ¹³C NMR spectra.

Vibrational frequency calculations are used to predict the infrared (IR) spectrum of the molecule. These calculations determine the normal modes of vibration and their corresponding frequencies. The resulting theoretical spectrum can be compared with experimental FT-IR data to identify characteristic functional group vibrations and confirm the molecular structure. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

The prediction of electronic spectra, such as UV-Vis absorption, is accomplished using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the electronic structure and photophysical properties of the molecule.

Below is an interactive table summarizing the types of spectroscopic parameters that can be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Typical Basis Set |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | GIAO, DFT | 6-311++G(d,p) |

| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT | B3LYP/6-31G(d) |

| UV-Vis Spectroscopy | Absorption Wavelengths (λmax) | TD-DFT | B3LYP/6-311+G(d,p) |

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and chemical reactivity of molecules. For this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energies and spatial distributions of these orbitals are key indicators of the molecule's reactivity. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational methods, particularly DFT, are used to calculate the energies of the HOMO and LUMO, as well as to visualize their electron density distributions. For an indole derivative like this compound, the HOMO is typically distributed over the electron-rich indole ring system. The presence of electron-donating methoxy groups at the 5 and 7 positions would be expected to increase the energy of the HOMO, thereby enhancing the molecule's nucleophilicity. The LUMO, on the other hand, would also be located on the aromatic system.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness (1/η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as χ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. nih.gov For example, a high electrophilicity index suggests that the molecule will act as a strong electrophile in reactions.

The following interactive table outlines the key concepts of molecular orbital theory and their implications for the reactivity of this compound.

| MO Concept | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of nucleophilicity; likely site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of electrophilicity; likely site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

| Reactivity Descriptors | Hardness, Softness, Electronegativity, etc. | Quantify the molecule's propensity to donate or accept electrons. |

Biological Activity and Chemical Biology Applications of 5,7 Dimethoxy 2,3,3 Trimethyl 3h Indole and Analogues Mechanistic Focus

Indole (B1671886) Scaffold as a Privileged Structure in Chemical Biology and Drug Design

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery, widely recognized as a "privileged structure". This designation stems from its remarkable ability to serve as a versatile scaffold for the development of ligands that can interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. The unique physicochemical and biological properties of the indole ring system have established it as a significant component in numerous natural products, bioactive molecules, and synthetic drugs.

The prevalence of the indole motif in nature is a testament to its evolutionary selection as a robust building block for biologically active compounds. It is a fundamental component of the essential amino acid tryptophan, as well as a variety of alkaloids, peptides, and plant hormones. This natural abundance has inspired chemists to explore the vast chemical space offered by the indole scaffold, leading to the synthesis of a multitude of derivatives with a wide range of therapeutic applications. The indole framework's capacity to mimic the structures of proteins and bind reversibly to enzymes contributes to its versatility as a pharmacophore.

The significance of the indole scaffold is further underscored by the large number of approved drugs that incorporate this moiety. These pharmaceuticals target a wide range of conditions, including cancer, microbial infections, inflammation, and neurological disorders. The ability of the indole ring to be readily functionalized at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents. Consequently, the indole scaffold continues to be a focal point of research in the quest for novel and more effective drugs.

| Compound Class | Examples of Biological Activities | Reference |

| Indole Alkaloids | Antitumor, antibacterial, antiviral, antifungal, antiplasmodial | |

| Synthetic Indole Derivatives | Anticancer, anticonvulsant, antimicrobial, antitubercular, antimalarial, antiviral, antidiabetic | |

| Marine-Derived Indole Alkaloids | Antibacterial, antifungal, anti-inflammatory, cytotoxic | |

| General Indole-Containing Compounds | Anti-inflammatory, phosphodiesterase inhibitors, 5-hydroxytryptamine receptor agonists and antagonists |

Indole derivatives exert their biological effects through a variety of mechanisms at the cellular and biochemical levels. Their ability to interact with a wide range of biological macromolecules allows them to modulate the activity of key proteins, inhibit specific molecular interactions, and interfere with crucial signaling pathways. This multifaceted mode of action underscores the therapeutic potential of indole-based compounds in various diseases, particularly in cancer.

Mechanisms of Action in Cellular and Biochemical Pathways

Modulation of Protein Targets (e.g., tubulin polymerization, protein kinases, Histone Deacetylase (HDAC))

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. Consequently, agents that disrupt microtubule dynamics are effective anticancer drugs. A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds can interfere with microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, arylthioindole derivatives have been shown to bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting tubulin polymerization.

Protein Kinases: Protein kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is a common feature of many diseases, including cancer. The indole scaffold has proven to be a versatile framework for the design of potent protein kinase inhibitors. Indole derivatives have been developed to target a variety of kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting these kinases, indole-based compounds can disrupt cell cycle progression and induce apoptosis in cancer cells.

Histone Deacetylase (HDAC): Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents because they can reactivate the expression of tumor suppressor genes. Several indole-based compounds have been developed as HDAC inhibitors. For example, indole-3-carbinol (B1674136) (I3C) and its metabolite 3,3'-diindolylmethane (B526164) (DIM) have been shown to inhibit HDAC activity. Indole-based hydroxamic acid derivatives have also demonstrated potent inhibition of HDAC1 and HDAC6.

Inhibition of Specific Molecular Interactions (e.g., MDM2–p53 interaction)

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, the function of p53 is abrogated by the overexpression of MDM2. Therefore, inhibiting the MDM2-p53 interaction is a promising strategy for cancer therapy. Several small-molecule inhibitors based on the indole scaffold have been designed to disrupt this protein-protein interaction. For instance, spiro-oxindole derivatives have been shown to bind to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and restoring its tumor-suppressive functions.

Signaling Pathway Interference (e.g., Akt, Epidermal Growth Factor Receptor (EGFR), NF-κB, COX-2)

Akt Signaling Pathway: The Akt (also known as protein kinase B) signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of the Akt pathway is frequently observed in cancer. Indole compounds, such as indole-3-carbinol (I3C) and its derivative OSU-A9, have been shown to inhibit the Akt signaling pathway. This inhibition can lead to the suppression of downstream targets involved in cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. Overexpression or mutation of EGFR is common in many types of cancer, making it an attractive therapeutic target. The indole scaffold has been utilized to develop EGFR inhibitors. These compounds can block the signaling cascade initiated by EGFR, thereby inhibiting tumor cell proliferation and survival.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is associated with the development and progression of many cancers. Indole-3-carbinol (I3C) has been shown to suppress the activation of NF-κB by inhibiting the IκBα kinase (IKK) complex. This leads to the inhibition of NF-κB-regulated gene products that are involved in anti-apoptosis and metastasis.

COX-2 Signaling Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and cancer cells, where it contributes to inflammation and tumorigenesis. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. Several indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. These compounds have demonstrated potent anti-inflammatory activity by selectively targeting the COX-2 enzyme.

| Pathway/Target | Mechanism of Action of Indole Derivatives | Therapeutic Implication |

| Tubulin Polymerization | Inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis. | Cancer Therapy |

| Protein Kinases | Inhibition of key kinases involved in cell cycle regulation and signal transduction. | Cancer Therapy |

| Histone Deacetylase (HDAC) | Inhibition of HDAC enzymes, leading to the reactivation of tumor suppressor genes. | Cancer Therapy |

| MDM2-p53 Interaction | Disruption of the interaction between p53 and its negative regulator MDM2, restoring p53 function. | Cancer Therapy |

| Akt Signaling Pathway | Inhibition of the Akt signaling pathway, suppressing cell survival and proliferation. | Cancer Therapy |

| EGFR Signaling Pathway | Blockade of the EGFR signaling cascade, inhibiting tumor cell growth and survival. | Cancer Therapy |

| NF-κB Signaling Pathway | Suppression of NF-κB activation, leading to the inhibition of anti-apoptotic and metastatic gene products. | Cancer and Inflammatory Diseases |

| COX-2 Signaling Pathway | Selective inhibition of the COX-2 enzyme, reducing inflammation. | Anti-inflammatory Therapy |

Structure-Activity Relationship (SAR) studies are a important component of medicinal chemistry that investigate the relationship between the chemical structure of a molecule and its biological activity. For indole derivatives, SAR studies have been instrumental in optimizing their therapeutic properties by identifying the key structural features required for potent and selective biological activity. These studies involve the systematic modification of the indole scaffold and the evaluation of the resulting analogs in biological assays.

Structure-Activity Relationship (SAR) Studies on Functionalized Indoles

Influence of Methoxy (B1213986) Groups on Biological Activity

The presence and position of methoxy groups on the indole ring can significantly influence the biological activity of indole derivatives. Methoxy groups are electron-donating and can alter the electronic properties of the indole nucleus, which in turn can affect its reactivity and interaction with biological targets.

Numerous studies have demonstrated that the introduction of methoxy groups can enhance the potency of indole-based compounds. For example, in a series of melatonin (B1676174) analogs, shifting the methoxy group from the C-5 to the C-6 position of the indole nucleus, along with other modifications, resulted in compounds with affinity and agonist activity similar to melatonin itself. Further optimization by introducing substituents at the C-2 position of these 6-methoxyindole (B132359) derivatives led to a significant enhancement in affinity and agonist activity.